molecular formula C8H6ClN3O2 B1462188 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1069473-61-5

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1462188
CAS No.: 1069473-61-5
M. Wt: 211.6 g/mol
InChI Key: SBCXKVHEWPXSRT-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway. This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK, this compound can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and autoimmune disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the JAK-STAT pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can modulate immune cell function, potentially reducing inflammation and autoimmunity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of STAT proteins, ultimately leading to changes in gene expression. The compound’s ability to inhibit JAK enzymes makes it a promising candidate for targeted therapies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits JAK activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with JAK enzymes and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of dimethyl malonate as a starting material. The process typically includes a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of diethyl malonate as the starting material. The synthesis includes the formation of an aldehyde intermediate, which is then cyclized to afford the desired compound . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For nucleophilic aromatic substitution.

    Palladium Catalysts: For Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.

Scientific Research Applications

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its chlorine atom at the 4-position and carboxylic acid group at the 5-position make it particularly effective as a building block for kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCXKVHEWPXSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655011
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069473-61-5
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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